![molecular formula C14H16N4OS B5855248 3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole
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Description
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Antibacterial and Antifungal Applications
Triazoles, such as the compound , are known for their antibacterial and antifungal properties . The presence of the triazole-thiol moiety can lead to variations in biological activity, making it a valuable compound for developing new antimicrobial agents. Its efficacy against various bacterial and fungal strains can be explored to address antibiotic resistance issues.
Anticancer Research
The structural features of triazoles have been associated with anticancer activities . Research into the compound’s potential as a chemotherapeutic agent could provide insights into its mechanism of action against cancer cells, possibly leading to the development of new cancer treatments.
Antioxidant Activity
Compounds with a triazole ring have shown antioxidant properties, which are crucial in combating oxidative stress in cells . This compound could be studied for its ability to neutralize free radicals, thereby contributing to the prevention of diseases caused by oxidative damage.
Anticonvulsant Effects
The compound’s triazole core is linked with anticonvulsant effects, suggesting its use in the treatment of epilepsy and other seizure disorders . Further research could determine its effectiveness and safety profile in comparison to existing anticonvulsant medications.
Sensor Development
Heterocyclic compounds like this one have applications in developing sensors for optical and electrical detection . The compound could be utilized in creating sensitive and selective sensors for various environmental and biological analytes.
Organic Synthesis Intermediates
Due to its reactive sulfur moiety, the compound can serve as an intermediate in organic synthesis . It could be used to synthesize a wide range of heterocyclic compounds with diverse biological activities.
Anti-Inflammatory and Analgesic Research
The triazole derivative’s potential for anti-inflammatory and analgesic activities makes it a candidate for the development of new anti-inflammatory drugs and pain relievers .
Neuropharmacological Applications
Triazole derivatives have been studied for their effects on various neuropharmacological targets, including inducing analgesia, hypotension, and diuresis, as well as affecting food intake and memory processes . This compound could be investigated for its therapeutic potential in these areas.
properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(18-8-4-5-9-18)10-20-14-15-13(16-17-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKAQHTJIDQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329094 |
Source
|
Record name | 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone | |
CAS RN |
663212-10-0 |
Source
|
Record name | 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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